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Introduction

ACP-319 is a second-generation, orally bioavailable inhibitor of phosphoinositide 3-kinase
delta (PI3Kd), a key component of the B-cell receptor (BCR) signaling pathway. Dysregulation
of this pathway is a critical driver in the pathogenesis of various B-cell malignancies. These
notes provide an overview of the preclinical and clinical rationale for combining ACP-319 with
other targeted therapies, focusing on the synergistic effects observed with the Bruton's tyrosine
kinase (BTK) inhibitor, acalabrutinib. While the further clinical development of ACP-319 is not
currently planned, the data from combination studies offer valuable insights into dual pathway
inhibition strategies for B-cell cancers.[1]

Mechanism of Action and Rationale for Combination
Therapy

The BCR signaling pathway is crucial for the proliferation, survival, and trafficking of both
normal and malignant B-cells. Two key kinases in this pathway are BTK and PI3KJd.
Acalabrutinib is a highly selective, covalent inhibitor of BTK, while ACP-319 targets PI3Kd.[1][2]
By inhibiting these two distinct nodes in the same critical pathway, the combination of
acalabrutinib and ACP-319 has the potential to achieve a more profound and durable response
than either agent alone. This dual blockade is hypothesized to overcome potential resistance
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mechanisms and enhance anti-tumor activity.[2][3] Preclinical studies have suggested
synergistic effects of combined BTK and PI3K signaling inhibition.[1]
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Diagram 1: Dual inhibition of the BCR signaling pathway.

Preclinical Data
In Vitro Activity

The combination of acalabrutinib and ACP-319 has been evaluated in various B-cell lymphoma
cell lines. While specific IC50 values for the combination are not readily available in the public
domain, studies have shown that the two compounds demonstrated activity in activated B-cell-
like diffuse large B-cell ymphoma (ABC-DLBCL) and mantle cell lymphoma (MCL) preclinical

models.[2] Benefit was observed when lymphoma cell lines were exposed to both acalabrutinib

and ACP-319.[2]
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In Vivo Models

Preclinical studies using a chronic lymphocytic leukemia (CLL) mouse model demonstrated the
superior efficacy of the acalabrutinib and ACP-319 combination compared to either single

agent.

Table 1: Survival Data in a Murine CLL Model[4]

Median Survival . P-value vs. Single
Treatment Group P-value vs. Vehicle
(days) Agents
Vehicle 32
Acalabrutinib 38 <0.0001
ACP-319 38 <0.0001
Combination 55.5 <0.0001 <0.0001

In this model, the combination therapy extended survival by over two weeks compared to either
single agent. The combination also led to significantly larger reductions in tumor burden in the
peripheral blood and spleen of treated mice. Furthermore, the combination more potently
reduced tumor proliferation and NF-kB signaling.[4]

A patient-derived xenograft (PDX) model of human CLL also showed that the combination of
acalabrutinib and ACP-319 significantly decreased the number of CLL cells in the peripheral

blood compared to vehicle-treated mice.[4]

Clinical Data

A Phase 1/2 clinical trial (NCT02328014) evaluated the safety and efficacy of acalabrutinib in
combination with ACP-319 in patients with relapsed/refractory B-cell malignancies.

Table 2: Clinical Efficacy of Acalabrutinib and ACP-319 Combination in DLBCL][1]
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Overall Response Rate

Complete Response (CR)

DLBCL Subtype

(ORR) Rate
Non-Germinal Center B-Cell

63% 25%
(non-GCB)
Germinal Center B-Cell (GCB) 0% 0%

The combination was tolerable with manageable adverse events.[5] The most common

adverse events (240%) included increased AST/ALT, diarrhea, fatigue, and rash.[5] Dose-

limiting toxicities were observed at the 100 mg twice-daily dose of ACP-319, leading to the

determination of 50 mg twice daily as the maximum tolerated dose in combination with

acalabrutinib 100 mg twice daily.[5]

Experimental Protocols

Preclinical In Vivo Xenograft Model Protocol

This protocol is based on the methodology described for the TCL1-192 murine CLL model.[4]

Treatment
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Diagram 2: Workflow for a preclinical xenograft study.

1. Cell Culture and Animal Model:

e Culture TCL1-192 cells under appropriate conditions.

« Utilize immunodeficient mice (e.g., NOD-SCID).

2. Tumor Cell Implantation:
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e Harvest and prepare a single-cell suspension of TCL1-192 cells.
 Inject 5 x 10”6 viable cells intravenously (e.g., retro-orbital injection) into each mouse.

3. Treatment Administration:

e Once tumors are established (e.g., detectable in peripheral blood), randomize mice into
treatment cohorts.

o Prepare drug formulations for oral gavage.

» Administer vehicle, acalabrutinib, ACP-319, or the combination daily.

4. Monitoring and Endpoint Analysis:

e Monitor animal health and body weight regularly.

o Measure tumor burden by periodic peripheral blood sampling and flow cytometry for CLL
cells.

o At the end of the study (or upon reaching a humane endpoint), collect tissues (e.g., spleen)
for further analysis.

e Analyze survival data using Kaplan-Meier curves.

Western Blot Protocol for Phospho-AKT Inhibition

This protocol is a general guideline for assessing the pharmacodynamic effects of ACP-319 on
the PI3K pathway.

1. Sample Preparation:

« |solate splenocytes from treated and control mice and prepare whole-cell lysates using RIPA
buffer supplemented with protease and phosphatase inhibitors.
» Determine protein concentration using a standard assay (e.g., BCA).

2. SDS-PAGE and Western Blotting:

e Separate equal amounts of protein on an SDS-PAGE gel.

o Transfer proteins to a PVDF membrane.

e Block the membrane with 5% BSA or non-fat milk in TBST.

 Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT,
and a loading control (e.g., GAPDH) overnight at 4°C.

e Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging
system.

w

. Densitometry Analysis:

Quantify band intensities using image analysis software.
Normalize the phospho-AKT signal to total AKT and the loading control.

Clinical Trial Protocol Outline (based on NCT02328014)

Part 1: Dose Escalation

Enroll patients with
relapsed/refractory
B-cell malignancies

'

Acalabrutinib 100 mg BID +
ACP-319 at escalating doses:
- Cohort 1: 25 mg BID
- Cohort 2: 50 mg BID
- Cohort 3: 100 mg BID

l

Determine Maximum
Tolerated Dose (MTD)

Part 2: Dose Expansion

Enroll patients with specific
histologies (e.g., DLBCL)

l

Treat with Acalabrutinib 100 mg BID
+ ACP-319 at MTD

l

Assess Overall Response Rate (ORR)
and other secondary endpoints
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Diagram 3: Clinical trial workflow for NCT02328014.

1. Study Design: A Phase 1/2, open-label, dose-escalation and dose-expansion study.

2. Patient Population: Patients with relapsed or refractory B-cell malignancies who have
received at least one prior therapy.[5]

3. Treatment Regimen:

e Part 1 (Dose Escalation):
» Acalabrutinib: 100 mg orally twice daily.
o ACP-319: Oral, twice daily in escalating doses across three cohorts (25 mg, 50 mg, and 100

mQg).[6]
e Part 2 (Dose Expansion):
» Acalabrutinib: 100 mg orally twice daily.
e ACP-319: At the determined MTD (50 mg twice daily).

4. Endpoints:

o Primary: Safety and tolerability, determination of the MTD.
o Secondary: Overall response rate (ORR), duration of response, progression-free survival,
pharmacokinetics, and pharmacodynamics (including BTK occupancy and p-AKT inhibition).

[5]
5. Response Assessment:

e Tumor response and progression were evaluated according to the Lugano classification for
non-Hodgkin lymphoma.

Conclusion

The combination of ACP-319 and acalabrutinib represents a rational therapeutic strategy for B-
cell malignancies by targeting two critical nodes in the BCR signaling pathway. Preclinical and
clinical data have demonstrated the potential for enhanced efficacy with this dual inhibition
approach, particularly in non-GCB DLBCL. While the development of ACP-319 is not currently
advancing, the findings from these combination studies provide a strong rationale for future
investigations of dual BTK and PI3Kd inhibition with other agents in this class. The protocols
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and data presented here serve as a valuable resource for researchers and drug developers in
the field of targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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